

Navigating the Solubility of DINCH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Cat. No.: B065447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer increasingly utilized in a variety of applications, from medical devices and food packaging to toys.^[1] Its toxicological profile and low migration rate make it a favorable alternative to traditional phthalates. For researchers, scientists, and professionals in drug development, a thorough understanding of DINCH's solubility in organic solvents is critical for formulation development, toxicological studies, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow for this process.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for DINCH in a wide range of organic solvents is not readily available in public literature, technical data sheets and scientific studies consistently describe it as being soluble in common organic solvents and miscible with many monomeric plasticizers used in PVC applications.^{[1][2]}

One study focusing on the biological effects of DINCH mentions the preparation of stock solutions in dimethylsulfoxide (DMSO), implying its solubility in this solvent, although specific

concentrations were not provided.^[3]

Given the limited direct quantitative data for DINCH, the solubility of a structurally similar, widely studied plasticizer, di(2-ethylhexyl) phthalate (DEHP), can offer some insight. It is important to note that this information should be used as an estimate, and experimental verification for DINCH is highly recommended.

Disclaimer: The following table includes qualitative information for DINCH and limited quantitative data for the related compound DEHP. This data is intended to provide a general understanding and should not be substituted for experimental determination of DINCH's solubility in specific solvent systems.

Organic Solvent	DINCH Solubility (Qualitative)	DEHP Solubility (Quantitative)
Common Organic Solvents	Soluble ^{[1][2]}	-
Mineral Oil	Miscible (with other plasticizers) ^[2]	Miscible ^{[4][5]}
Hexane	-	Miscible ^{[4][5]}
Carbon Tetrachloride	-	Slightly Soluble ^{[4][5]}
Dimethylsulfoxide (DMSO)	Soluble ^[3]	-
Water	Almost Insoluble (<0.02 mg/L @ 25°C) ^[6]	Slightly Soluble (0.27 mg/L @ 25°C) ^{[4][5]}

Experimental Protocol: Determination of DINCH Solubility

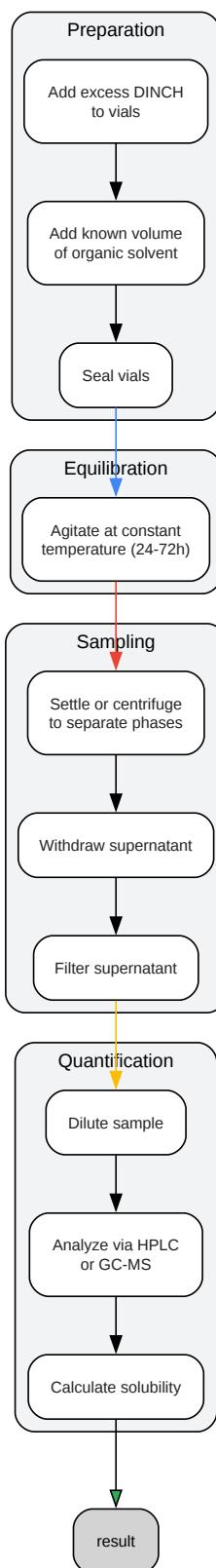
The following is a generalized experimental protocol for determining the solubility of DINCH in an organic solvent, based on the widely accepted "shake-flask" method. This method is suitable for generating thermodynamic solubility data.

1. Materials and Equipment:

- DINCH (high purity)

- Selected organic solvent(s) (analytical grade)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringes and syringe filters (compatible with the solvent and non-adsorbent to DINCH)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Validated analytical method for the quantification of DINCH

2. Procedure:


- Preparation of Supersaturated Solutions:
 - Add an excess amount of DINCH to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Accurately add a known volume or weight of the selected organic solvent to each vial.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined

empirically by sampling at different time points until the concentration of DINCH in the supernatant remains constant.

- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 24 hours to allow for the sedimentation of undissolved DINCH.
 - Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microparticles.
- Quantification:
 - Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established calibration curve for the analytical method (HPLC or GC-MS).
 - Analyze the diluted sample to determine the concentration of DINCH.
 - Calculate the original concentration in the saturated solution by applying the dilution factor.
- Data Reporting:
 - Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per liter (mg/L), or molarity (mol/L).
 - Report the temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of DINCH solubility in an organic solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of DINCH.

Conclusion

While precise, publicly available quantitative data on the solubility of DINCH in a wide array of organic solvents is limited, the available information consistently indicates its good solubility in common organic solvents. For applications requiring exact solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. As the use of DINCH continues to grow, it is anticipated that more comprehensive solubility data will become available, further aiding researchers and professionals in their work with this important non-phthalate plasticizer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. 5.imimg.com [5.imimg.com]
- 3. Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) alters transcriptional profiles, lipid metabolism and behavior in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemicals.bASF.com [chemicals.bASF.com]
- To cite this document: BenchChem. [Navigating the Solubility of DINCH in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065447#solubility-of-dinch-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com